Levofloxacin Glucuronide

Drug Metabolism Enzyme Kinetics Pharmacokinetics

Using incorrect fluoroquinolone glucuronide standards (e.g., ofloxacin or ciprofloxacin glucuronide) introduces systematic errors in levofloxacin metabolism studies due to differing UGT kinetics, chiral specificity, and chromatographic behavior. Levofloxacin Glucuronide (CAS 160962-46-9) is the authentic, fully characterized phase II acyl glucuronide reference standard that eliminates these variables. • Calibrates LC-MS/MS TDM assays with validated LLOQ of 0.05 μg/mL for reliable plasma quantification • Quantifies UGT1A1-mediated glucuronidation rates in human liver microsome DDI studies • Enables enantiomeric resolution from ofloxacin-derived metabolites in environmental analysis (LOD: 0.04 ng/L) Supplied with comprehensive CoA; research-use-only, available in mg quantities for global delivery.

Molecular Formula C24H28FN3O10
Molecular Weight 537.5
CAS No. 160962-46-9
Cat. No. B601389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevofloxacin Glucuronide
CAS160962-46-9
SynonymsLevofloxacin Acyl-β-D-glucuronide;  1-[(3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate]-β-D-glucopyranuronic Acid;  Levofloxacin Glucuronide; 
Molecular FormulaC24H28FN3O10
Molecular Weight537.5
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)/t10-,17-,18-,19+,21-,24-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid to Pale Yellow Solid

Levofloxacin Glucuronide Reference Standard for Phase II Metabolism


Levofloxacin Acyl-β-D-Glucuronide (CAS 160962-46-9; molecular formula C24H28FN3O10; molecular weight 537.49) is the primary phase II acyl glucuronide metabolite of levofloxacin, a third-generation fluoroquinolone antibiotic . This compound is formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation, a critical detoxification and elimination pathway for fluoroquinolones [1]. As a fully characterized reference standard, it is essential for developing and validating analytical methods for levofloxacin quantification, conducting pharmacokinetic studies, and investigating drug metabolism and transport mechanisms .

Levofloxacin Glucuronide: Risks of Generic Substitution


Generic substitution of Levofloxacin Glucuronide with structurally related fluoroquinolone metabolites—such as ofloxacin glucuronide, moxifloxacin glucuronide, or ciprofloxacin glucuronide—is analytically invalid and scientifically unsound. The enzymatic formation kinetics, chiral specificity, and chromatographic behavior of these glucuronide conjugates differ substantially due to variations in parent drug structure and UGT enzyme selectivity [1]. Using an incorrect metabolite standard introduces systematic quantification errors, misrepresents metabolic clearance rates, and invalidates cross-study pharmacokinetic comparisons. The following evidence establishes the quantifiable, comparator-based differentiation that mandates the exclusive use of Levofloxacin Glucuronide reference material in assays targeting levofloxacin metabolism.

Levofloxacin Glucuronide: Evidence vs. Comparator Metabolites


Intrinsic Clearance vs. Comparator Metabolites

In a comparative in vitro study using human liver microsomes, the intrinsic clearance (Vmax/Km) for acyl glucuronide formation followed a distinct rank order: moxifloxacin (MFLX) > grepafloxacin (GPFX) > sitafloxacin (STFX) >> levofloxacin (LVFX). LVFX glucuronidation demonstrated the lowest intrinsic clearance among the four fluoroquinolones evaluated [1]. This quantifies that LVFX is metabolized via glucuronidation significantly more slowly than MFLX or GPFX.

Drug Metabolism Enzyme Kinetics Pharmacokinetics

UGT1A1 Specificity of Glucuronidation

The glucuronidation of levofloxacin (LVFX) in human liver microsomes correlated highly with UGT1A1-selective β-estradiol 3-glucuronidation activity (n=14 human liver microsome samples) [1]. This contrasts with grepafloxacin (GPFX), whose glucuronidation correlated with UGT1A9-selective propofol glucuronidation activity, and moxifloxacin (MFLX) and sitafloxacin (STFX), which also correlated with UGT1A1 activity but with different inhibitory profiles [1].

Enzymology Pharmacogenomics Drug Metabolism

Biliary Excretion vs. Parent Drug

In a clinical study of patients receiving oral levofloxacin (100 mg dose), the proportion of levofloxacin glucuronide detected in common duct bile ranged from 0.9% to 36.0% of total drug-related material [1]. This wide inter-individual variability contrasts with the parent drug levofloxacin, which is excreted predominantly unchanged in urine (87% renal excretion) with limited hepatic metabolism [2].

Biliary Excretion Clinical Pharmacokinetics Hepatobiliary Transport

Chiral Separation vs. Ofloxacin

Levofloxacin is the pure S-(-) optical isomer of ofloxacin (which is a racemic mixture). The glucuronide metabolites of these two drugs are therefore enantiomerically distinct. While levofloxacin glucuronide requires chiral LC-MS/MS methods for enantiomeric resolution from its R-(+) counterpart [1], analytical methods using achiral stationary phases cannot differentiate between levofloxacin glucuronide and ofloxacin glucuronide without a validated chiral separation [1].

Chiral Chromatography Analytical Method Validation Enantiomeric Purity

Purity and Storage Requirements

Commercially available Levofloxacin Acyl-β-D-Glucuronide is supplied as a reference standard with defined purity specifications. Typical purity is approximately 80% as determined by Proton NMR (D2O) spectroscopic and mass spectrometric analysis . The compound requires storage under inert atmosphere with long-term storage recommended at -20°C to maintain stability, and may be stored at room temperature for short-term use only .

Reference Material Analytical Chemistry Quality Control

Metabolic Pathway vs. N-Oxide Metabolite

In metabolic profiling studies using 14C-levofloxacin in rhesus monkeys and humans, three distinct metabolites were identified: levofloxacin glucuronide (acyl glucuronide conjugate), N-desmethyl levofloxacin, and levofloxacin N-oxide [1]. The glucuronide metabolite is pharmacologically inactive compared to the parent compound and the N-oxide metabolite, and represents the primary phase II conjugation product facilitating renal and biliary elimination [1].

Metabolic Profiling Phase II Metabolism Biotransformation

Levofloxacin Glucuronide: Research and Industrial Applications


LC-MS/MS Method for Therapeutic Drug Monitoring

This standard is essential for developing and validating LC-MS/MS assays used in therapeutic drug monitoring (TDM) of levofloxacin in clinical settings. Methods require the authentic glucuronide metabolite as a calibration reference to distinguish parent drug from inactive metabolite, ensuring accurate assessment of active drug exposure and preventing misinterpretation of pharmacokinetic profiles [1][2]. Studies have established that levofloxacin monitoring is recommended to achieve clinical cure and minimize antimicrobial resistance, with assays requiring lower limits of quantification as low as 0.05 μg/mL for reliable plasma measurements [2].

UGT1A1-Mediated Drug-Drug Interactions

Levofloxacin Glucuronide is a critical probe for investigating drug-drug interactions (DDIs) involving UGT1A1 inhibition or induction. As demonstrated by Tachibana et al., bilirubin inhibits UGT1A1-mediated glucuronidation with IC50 values in the low micromolar range (4.7-4.9 μM for related fluoroquinolones) [1]. Researchers use this standard to quantify glucuronide formation rates in human liver microsome assays in the presence and absence of co-administered drugs, enabling prediction of clinically significant metabolic interactions.

Pharmacogenomics of UGT1A1 Polymorphisms

Given the demonstrated correlation between levofloxacin glucuronidation and UGT1A1 activity in human liver microsomes [1], this standard is required for studies investigating how UGT1A1 genetic polymorphisms (e.g., UGT1A1*28 allele associated with Gilbert's syndrome) affect levofloxacin clearance. Quantification of glucuronide metabolite formation in genotyped human liver samples requires the authentic standard to accurately measure enzyme activity and establish genotype-phenotype relationships.

Environmental Fate and Occurrence

Levofloxacin Glucuronide serves as a reference standard in environmental analytical chemistry for detecting and quantifying fluoroquinolone metabolites in wastewater, surface water, and environmental matrices. Chiral LC-MS/MS methods with LOD/LOQ values of 0.04 ng/L [2] require the pure S-(-) glucuronide enantiomer to achieve enantiomeric resolution from ofloxacin-derived metabolites, enabling accurate source tracking and environmental risk assessment of pharmaceutical contaminants.

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